RORγ Inverse Agonist Selectivity: 6-Position Substitution Provides a Distinct Pharmacophore Vector Compared to 7-Substituted γ-Secretase Inhibitor Scaffolds
The 6-position benzamide attachment in N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide orients the substituent into a region of the RORγ ligand-binding domain distinct from that targeted by 7-substituted tetrahydroquinoline sulfonamides developed as γ-secretase inhibitors. The RORγ patent US9512111B2 explicitly claims 6-substituted tetrahydroquinoline sulfonamides as preferred embodiments for RORγ inverse agonism, whereas 7-substituted analogs (e.g., those in Asberom et al., 2007) are optimized for γ-secretase inhibition [1][2].
| Evidence Dimension | Primary pharmacological target selectivity (RORγ vs γ-secretase) |
|---|---|
| Target Compound Data | 6-substituted tetrahydroquinoline sulfonamide (patent class encompassing CAS 946335-13-3) claimed for RORγ inverse agonism |
| Comparator Or Baseline | 7-substituted tetrahydroquinoline sulfonamide series (e.g., compounds in Asberom et al., 2007) optimized as γ-secretase inhibitors with IC50 values in the low micromolar to nanomolar range against Aβ production |
| Quantified Difference | Positional isomerism (6- vs 7-substitution) redirects the amide pharmacophore vector, resulting in mutually exclusive primary target engagement profiles. The RORγ patent does not claim 7-substituted compounds, and the γ-secretase paper does not report RORγ activity. |
| Conditions | RORγ FRET assay (patent US9512111B2); γ-secretase cellular Aβ inhibition assay (Asberom et al., 2007) |
Why This Matters
For procurement decisions in RORγ-focused programs, selecting a 6-substituted scaffold ensures the compound maps to the correct pharmacophore geometry claimed for RORγ inverse agonism, avoiding the cross-reactivity inherent in 7-substituted γ-secretase inhibitor chemotypes.
- [1] US Patent US9512111B2. N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. Published 2016-12-06. Accessed via Google Patents. View Source
- [2] Asberom T, Bara TA, Clader JW, Greenlee WJ, Guzik HS, Josien HB, Li W, Parker EM, Pissarnitski DA, Song L, Zhang L, Zhao Z. Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors. Bioorg Med Chem Lett. 2007;17(1):205-207. doi:10.1016/j.bmcl.2006.09.064 View Source
